

Biological Activity of Synthetic 1-Methyl-1H-indol-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Methyl-1H-indol-4-OL

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Disclaimer: Direct experimental data on the biological activity of synthetic **1-Methyl-1H-indol-4-ol** is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known biological activities of its parent compound, 4-hydroxyindole, and the established structure-activity relationships of N-methylated indole derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future experimental work.

Introduction

Indole and its derivatives represent a critical class of heterocyclic compounds with a wide spectrum of biological activities, forming the core scaffold for numerous natural products and synthetic drugs.^{[1][2][3]} The subject of this guide, **1-Methyl-1H-indol-4-ol**, is a synthetic derivative of 4-hydroxyindole. The introduction of a methyl group at the N1 position of the indole ring can significantly influence its pharmacokinetic and pharmacodynamic properties, including receptor affinity and metabolic stability. This document aims to provide a detailed technical overview of the predicted biological activity of **1-Methyl-1H-indol-4-ol**, drawing parallels from its structural analogs.

Predicted Biological Profile

Based on the known activities of 4-hydroxyindole and related N-methylated indoles, **1-Methyl-1H-indol-4-ol** is predicted to exhibit activity in the following areas:

- **Neurological Disorders:** The parent compound, 4-hydroxyindole, has been shown to inhibit amyloid fibrillization, a key pathological process in neurodegenerative diseases such as Alzheimer's disease.[4]
- **Psychoactive Properties:** The structural similarity of 4-hydroxyindoles to serotonin and other psychoactive tryptamines suggests a potential for interaction with central nervous system receptors, particularly serotonin (5-HT) and dopamine (D) receptors.
- **Anti-inflammatory and Anticancer Activity:** Indole derivatives are widely recognized for their anti-inflammatory and anticancer properties, acting on various molecular targets.[5][6][7]

Quantitative Data on Structurally Related Compounds

To provide a quantitative basis for the predicted activity of **1-Methyl-1H-indol-4-ol**, the following table summarizes the biological data for its parent compound, 4-hydroxyindole.

Compound	Assay	Target/System	Activity	Reference
4-Hydroxyindole	Amyloid β ($A\beta_{1-42}$) Fibrillization Assay	$A\beta_{1-42}$ Aggregation	$IC_{50} \approx 85 \mu M$	[4]
Cell Viability Assay	$A\beta$ -induced toxicity in PC12 cells	Protective effect observed	[4]	
Acute Toxicity Study	Mice (intracranial injection)	$LD_{50} = 620$ mg/kg	[4]	

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of indole derivatives are crucial for reproducible research. The following sections outline methodologies relevant to the investigation of **1-Methyl-1H-indol-4-ol**.

Synthesis of 4-Hydroxyindole Derivatives

The synthesis of 4-hydroxyindole, the precursor to **1-Methyl-1H-indol-4-ol**, can be achieved through various methods. One common approach involves the ring-opening cyclization of cyclohexane-1,3-dione-2-spirocyclopropane with an amine.[8] N-methylation of the resulting 4-hydroxyindole can then be performed using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base.

In Vitro Biological Assays

To determine the affinity of **1-Methyl-1H-indol-4-ol** for specific receptors, competitive radioligand binding assays are employed.

- Objective: To quantify the binding affinity (K_i) of the test compound for serotonin (e.g., 5-HT_{1A}, 5-HT_{2A}) and dopamine (e.g., D₁, D₂) receptors.
- Methodology:
 - Prepare cell membrane homogenates expressing the receptor of interest.
 - Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT_{1A}) and varying concentrations of the test compound.
 - After incubation, separate bound from free radioligand by rapid filtration.
 - Quantify the radioactivity of the filters using liquid scintillation counting.
 - Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (K_i) using the Cheng-Prusoff equation.

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.

- Objective: To measure the effect of the test compound on the second messenger signaling of G-protein coupled receptors (GPCRs).
- Methodology:

- Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing 5-HT_{1A} receptors).
- Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.
- Lyse the cells and measure the intracellular concentration of cyclic adenosine monophosphate (cAMP) using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
- Plot the dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

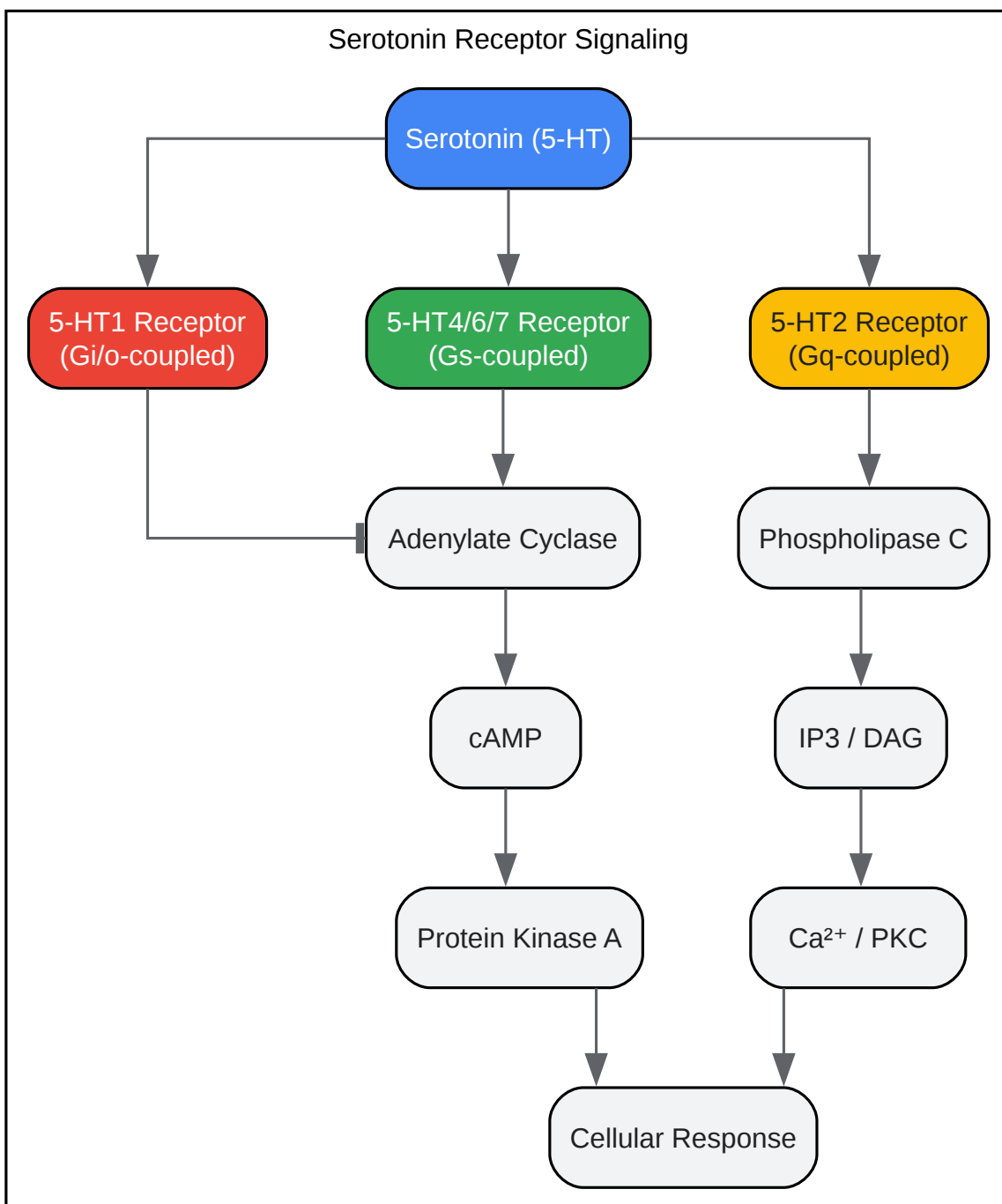
In Vivo Models

Animal models are used to assess the physiological and behavioral effects of the compound.

- Objective: To evaluate the psychoactive and therapeutic potential of the test compound in a living organism.
- Methodology (Example: Mouse Head-Twitch Response for 5-HT_{2A} Agonist Activity):
 - Administer the test compound to mice at various doses via a suitable route (e.g., intraperitoneal injection).
 - Observe and count the number of head-twitch responses over a defined period.
 - Compare the results to a vehicle control and a positive control (e.g., a known 5-HT_{2A} agonist).

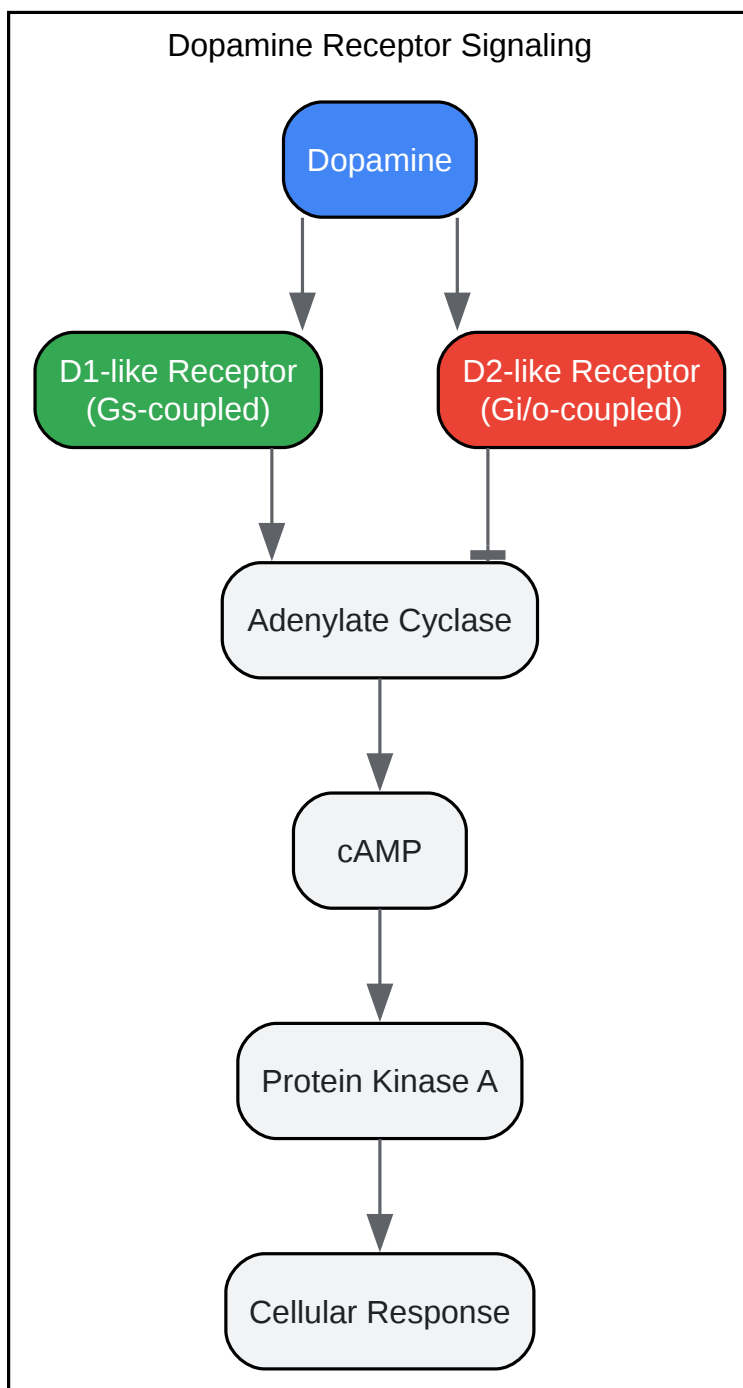
Predicted Signaling Pathways

Given the structural similarity of **1-Methyl-1H-indol-4-ol** to known serotonergic and dopaminergic ligands, it is likely to interact with these receptor systems. The following diagrams illustrate the general signaling pathways for serotonin and dopamine receptors.



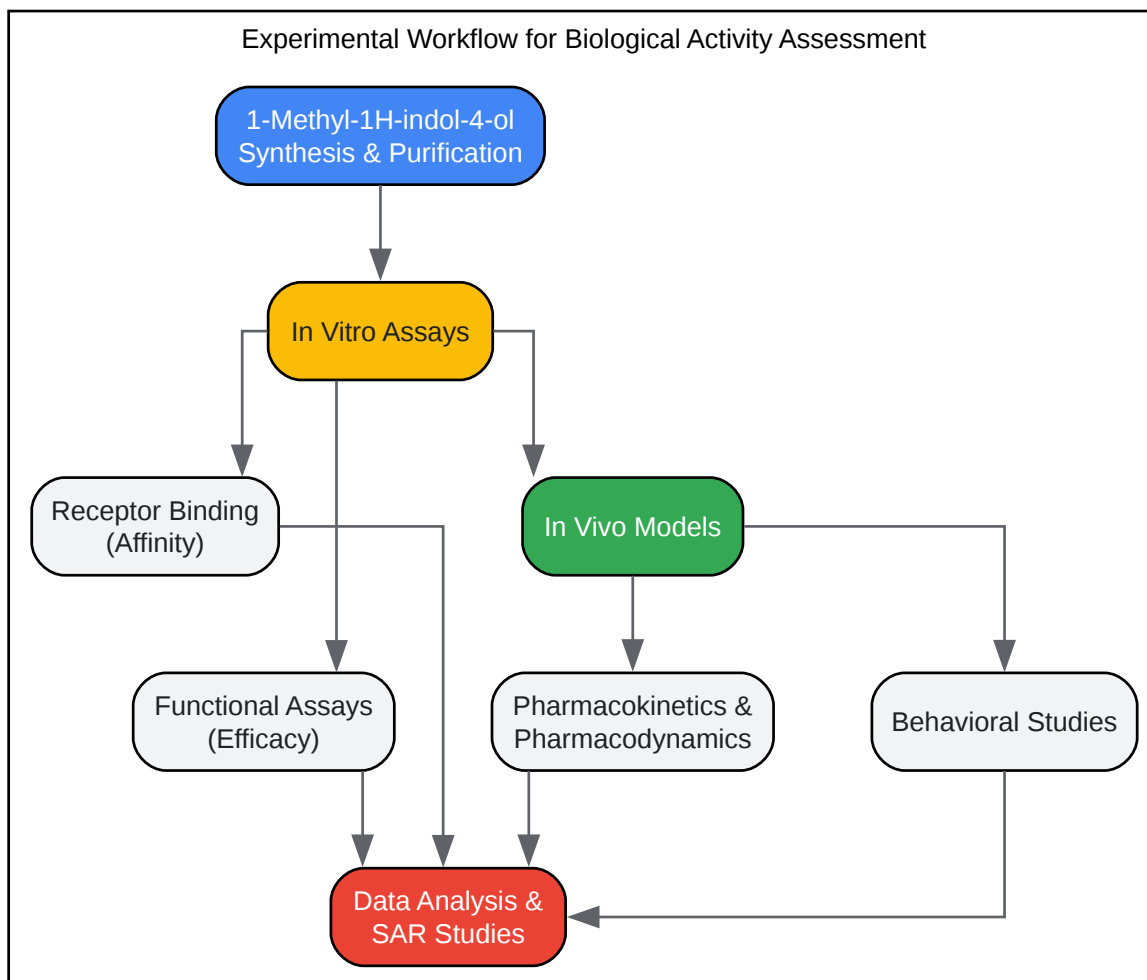
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Caption: General overview of serotonin receptor signaling pathways.



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Caption: General overview of dopamine receptor signaling pathways.



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Caption: A logical workflow for the biological evaluation of **1-Methyl-1H-indol-4-ol**.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of **1-Methyl-1H-indol-4-ol** is currently lacking, the data from its parent compound, 4-hydroxyindole, and the broader class of indole derivatives provide a strong rationale for its investigation as a potentially bioactive

molecule. The predicted activities in the realms of neurodegenerative diseases, psychoactive modulation, and anti-inflammatory or anticancer effects warrant further experimental validation.

Future research should focus on the chemical synthesis and purification of **1-Methyl-1H-indol-4-ol**, followed by a systematic evaluation of its biological properties using the experimental protocols outlined in this guide. Initial screening should include a broad panel of CNS receptors, followed by more focused in vitro and in vivo studies based on the initial findings. Such a data-driven approach will be crucial in elucidating the therapeutic potential of this novel synthetic indole derivative.

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